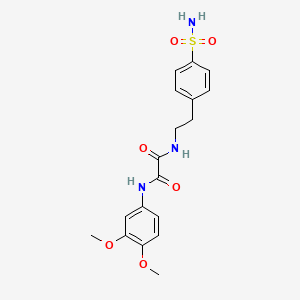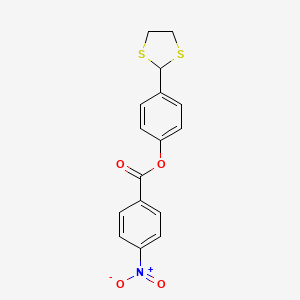
4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithiolan-2-yl)phenyl 4-nitrobenzoate (4-DNPB) is an organic compound with a wide range of applications in scientific research. 4-DNPB is a dithiolane derivative of 4-nitrobenzoic acid, containing two sulfur atoms that are linked by a double bond. This compound has been studied extensively due to its unique properties, which make it useful in a wide range of applications.
Applications De Recherche Scientifique
Hydrogen-Bonded Molecular Arrangements : Studies have identified unique hydrogen-bonded structures in various molecular compounds. For example, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets linked by a combination of hydrogen bonds. The isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits a polarized molecular-electronic structure and is linked into chains of edge-fused rings by hydrogen bonds (Portilla et al., 2007).
Hydrogen-Bonded Chains and Rings in Organic Compounds : Molecules of certain organic compounds demonstrate polarized structures and are linked into chains of edge-fused rings by hydrogen bonds. This is seen in compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (Portilla et al., 2007).
Supramolecular Architecture in Adducts : Crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and acidic compounds display extensive classical hydrogen bonds and other noncovalent interactions, demonstrating the importance of hydrogen bonding in the formation of binary organic acid–base adducts (Jin et al., 2011).
Redox Reactions on Lipid Bilayer Surfaces : The control of redox reactions, especially involving nitro groups on lipid bilayers, has been studied. The membrane dipole potential can influence the rate coefficient of redox reactions, as seen in various lipid compounds (Alakoskela & Kinnunen, 2001).
Cathodic Deprotection of Nitrobenzoyl Group : The cathodic deprotection of the nitrobenzoyl group from phenyl nitrobenzoates in specific solvents has been reported, providing insights into the reduction mechanisms of these compounds (Jorge & Stradiotto, 1997).
Tissue Sulfhydryl Group Determination : A water-soluble aromatic disulfide has been synthesized and shown to be useful for determining sulfhydryl groups, demonstrating its usefulness for biological materials (Ellman, 1959).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the egfr wild-type enzyme . EGFR, or Epidermal Growth Factor Receptor, plays a crucial role in cell growth and differentiation.
Mode of Action
Based on the inhibitory effect of similar compounds on egfr, it can be hypothesized that this compound may interact with the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Inhibition of egfr typically affects pathways related to cell growth and differentiation .
Result of Action
Inhibition of egfr typically results in decreased cell growth and differentiation .
Propriétés
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c18-15(11-1-5-13(6-2-11)17(19)20)21-14-7-3-12(4-8-14)16-22-9-10-23-16/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFPOKFEGCTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423711.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2423712.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one](/img/structure/B2423715.png)
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2423716.png)
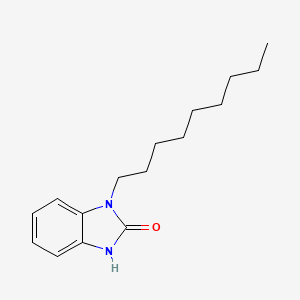
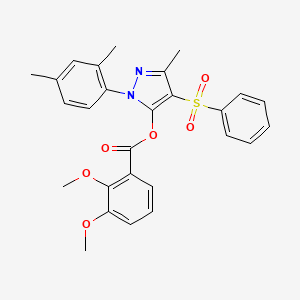
![7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid](/img/structure/B2423721.png)
![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2423722.png)
![3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2423723.png)

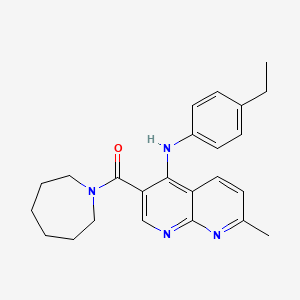

![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)
